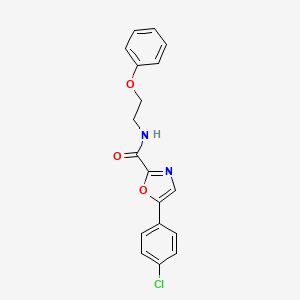

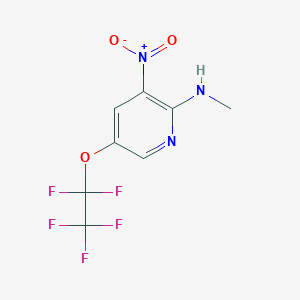

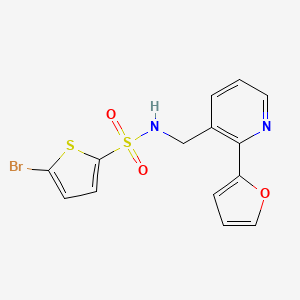

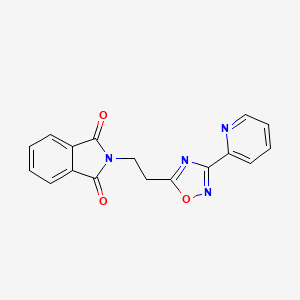

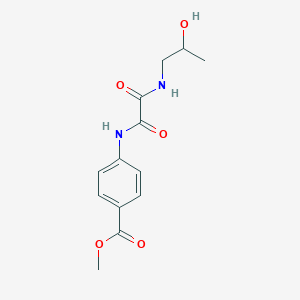

![molecular formula C17H13Cl2N3OS2 B2877835 2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 868974-48-5](/img/structure/B2877835.png)

2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide moiety, a thiadiazole ring, and a methylphenyl group. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and thiadiazole groups could affect its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Anticancer Research

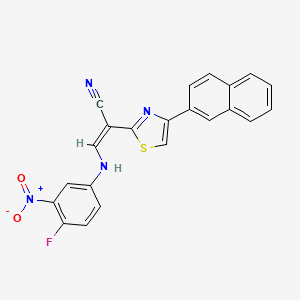

The pharmacophore hybridization approach is commonly used in the design of drug-like small molecules with anticancer properties . The presence of the 1,3,4-thiadiazole moiety in F1838-1889 is significant as it is often included in the structure of compounds with potential anticancer activity. This compound could be used in the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules, which are studied for their anticancer activity in vitro .

Antimicrobial Activity

Thiazole derivatives, such as the 1,3,4-thiadiazol-2-yl group found in F1838-1889, have been reported to exhibit a range of biological activities, including antimicrobial properties . This suggests that F1838-1889 could be explored for its efficacy against various bacterial strains, potentially contributing to the development of new antimicrobial agents.

Molecular Docking Studies

The structural complexity of F1838-1889 makes it a suitable candidate for molecular docking studies . These studies can help in understanding the interaction between the compound and various biological targets, which is crucial for drug design and discovery processes.

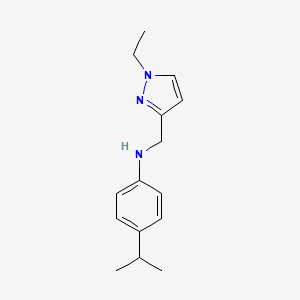

Neuroprotective Agents

Compounds containing the thiadiazole ring have been investigated for their neuroprotective effects . F1838-1889 could be part of research aimed at developing treatments for neurodegenerative diseases by studying its potential to protect neuronal cells against damage.

Analgesic and Anti-inflammatory Applications

The thiadiazole component of F1838-1889 is associated with analgesic and anti-inflammatory activities . Research into this compound could lead to the development of new pain relief medications or anti-inflammatory drugs with improved efficacy and reduced side effects.

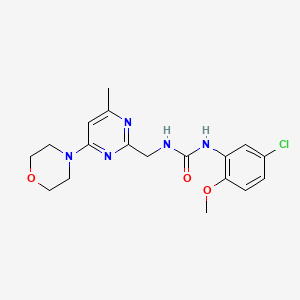

Antitumor and Cytotoxic Drug Development

Thiadiazole derivatives are important in the design of antitumor and cytotoxic drugs . F1838-1889 could be utilized in the synthesis of compounds that target specific pathways involved in tumor growth and metastasis, contributing to the field of cancer therapeutics.

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as benzimidazoles and thiadiazoles, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

Compounds with similar structures often interact with their targets by forming hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation of the target proteins, thereby affecting their function .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in inflammation, pain sensation, microbial growth, viral replication, fluid balance, nerve signal transmission, and cell growth .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to inhibit the growth of microbes, reduce inflammation and pain, inhibit viral replication, increase urine output, protect nerve cells, and inhibit the growth of cancer cells .

Action Environment

Factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of similar compounds .

Propiedades

IUPAC Name |

2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3OS2/c1-10-4-2-3-5-11(10)9-24-17-22-21-16(25-17)20-15(23)13-7-6-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAYPSGTZSMHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)

![Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate](/img/structure/B2877763.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2877767.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2877772.png)

![N5-(3-chloro-4-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2877774.png)

![(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride](/img/structure/B2877775.png)